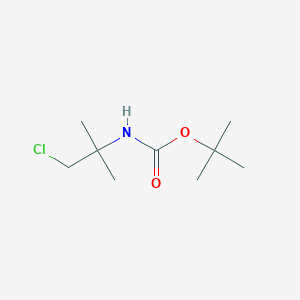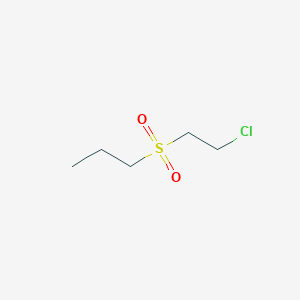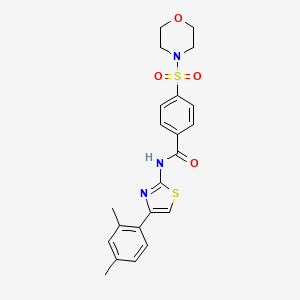
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MRT67307, is a small molecule inhibitor that targets the p38α and p38β MAP kinases. This compound has gained significant interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide exerts its pharmacological effects by inhibiting the activity of p38α and p38β MAP kinases. These kinases are activated in response to various stimuli, including stress, cytokines, and growth factors, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Inhibition of p38α and p38β by this compound leads to the suppression of these signaling pathways, resulting in the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of immune cells, such as macrophages and T cells. In autoimmune disorders, this compound modulates the immune response by inhibiting the production of autoantibodies and reducing the activation of autoreactive T cells.
実験室実験の利点と制限
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for p38α and p38β MAP kinases. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses, which may limit its clinical application.
将来の方向性
There are several future directions for research on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of p38α and p38β MAP kinases, which may have improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential biomarkers for patient selection and monitoring.
合成法
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the reaction of 2,4-dimethylthiazole with 4-bromoaniline, followed by the reaction of the resulting intermediate with 4-(morpholinosulfonyl)benzoyl chloride. The final product is obtained through purification and isolation using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that this compound inhibits the activity of p38α and p38β MAP kinases, which play critical roles in regulating cell proliferation, differentiation, and survival. Inhibition of these kinases by this compound has been shown to suppress the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
特性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-15-3-8-19(16(2)13-15)20-14-30-22(23-20)24-21(26)17-4-6-18(7-5-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXUHOQSDPPDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
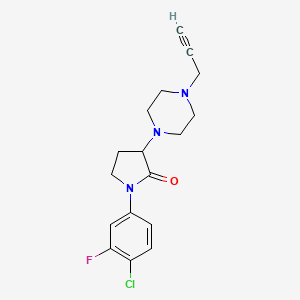
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)
![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)
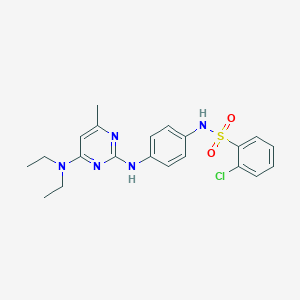
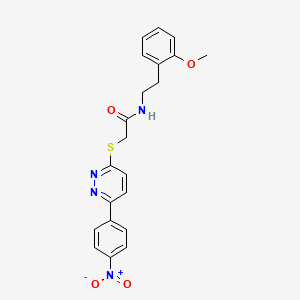
![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)
